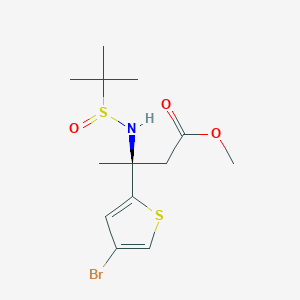![molecular formula C19H13N3OS B13140730 2-(Diphenylamino)-4H-pyrido[3,2-e][1,3]thiazin-4-one CAS No. 89374-50-5](/img/structure/B13140730.png)
2-(Diphenylamino)-4H-pyrido[3,2-e][1,3]thiazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Diphenylamino)-4H-pyrido[3,2-e][1,3]thiazin-4-one is a heterocyclic compound that contains nitrogen and sulfur atoms within its ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylamino)-4H-pyrido[3,2-e][1,3]thiazin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,5-dichlorothiophene-3-carbonyl chloride with potassium thiocyanate in acetonitrile, followed by the reaction with cyclic secondary amines such as piperidine or morpholine . Another approach uses T3P (propylphosphonic anhydride) as a promoter for the synthesis of 2-aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][1,3]thiazin-4-ones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, using cost-effective reagents, and ensuring the safety and efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Diphenylamino)-4H-pyrido[3,2-e][1,3]thiazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Wissenschaftliche Forschungsanwendungen
2-(Diphenylamino)-4H-pyrido[3,2-e][1,3]thiazin-4-one has several scientific research applications:
Medicinal Chemistry: The compound has potential as a pharmacophore in the development of new drugs due to its unique structure and biological activity.
Materials Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of 2-(Diphenylamino)-4H-pyrido[3,2-e][1,3]thiazin-4-one involves its interaction with specific molecular targets. For instance, it has been studied as an AMPA receptor antagonist, where it inhibits receptor-mediated kainate-induced toxicity in neuronal cells . The compound’s structure allows it to bind to the receptor and block its activity, thereby exerting its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Benzothiazin-4-one: This compound shares a similar thiazine ring structure but differs in its substituents and specific properties.
1,3-Thiazin-4-one derivatives: These compounds have variations in their substituents, which can lead to different biological activities and applications.
Uniqueness
2-(Diphenylamino)-4H-pyrido[3,2-e][1,3]thiazin-4-one is unique due to its specific combination of nitrogen and sulfur atoms within the heterocyclic ring, as well as its diphenylamino substituent
Eigenschaften
CAS-Nummer |
89374-50-5 |
|---|---|
Molekularformel |
C19H13N3OS |
Molekulargewicht |
331.4 g/mol |
IUPAC-Name |
2-(N-phenylanilino)pyrido[3,2-e][1,3]thiazin-4-one |
InChI |
InChI=1S/C19H13N3OS/c23-17-16-12-7-13-20-18(16)24-19(21-17)22(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-13H |
InChI-Schlüssel |
VLDLBWQDWOQDTO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=NC(=O)C4=C(S3)N=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2R)-3-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13140673.png)





![[1(4H),4'-Bipyridin]-4-one, monoacetate](/img/structure/B13140704.png)




